molecular formula C7H5Br2N3 B13674008 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13674008
M. Wt: 290.94 g/mol
InChI Key: OQBILQLGQMEAJC-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a halogenated triazolopyridine derivative characterized by bromine substituents at positions 6 and 8 and a methyl group at position 3 of the fused heterocyclic scaffold. Triazolopyridines are renowned for their diverse pharmacological and agrochemical applications, including antifungal, herbicidal, and receptor-modulating activities . X-ray crystallography confirms the planar geometry of the triazolopyridine core, with substituents influencing packing via hydrogen bonding and van der Waals interactions .

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

6,8-dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,1H3

InChI Key

OQBILQLGQMEAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems with other heterocycles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biological Studies: It is employed in studies investigating the interaction of triazolopyridine derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Antifungal Activity

Triazolopyridine derivatives with halogen or sulfone substituents exhibit notable antifungal properties. For example:

  • 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrated 76.4% inhibition against Helminthosporium maydis at 50 μg/mL, attributed to the electron-withdrawing sulfonyl group enhancing target binding .
  • Microwave-synthesized hydrazone-containing derivatives (e.g., compound 4c) showed 60–70% inhibition against Fusarium oxysporum at 100 μg/mL, with activity linked to perpendicular orientation of substituents relative to the triazolopyridine ring .
Herbicidal Activity

Liu et al. (2015) synthesized triazolopyridine derivatives with substituents like chloro, nitro, and methyl groups, finding that 3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine exhibited 90% herbicidal efficacy against Echinochloa crus-galli at 100 μg/mL. The nitro group’s electron-deficient nature likely disrupts plant enzyme systems. The 6,8-dibromo-3-methyl analog may similarly inhibit weed growth via bromine-induced oxidative stress, though empirical studies are needed .

Pharmacological Activity

Triazolopyridines are prominent as positive allosteric modulators (PAMs) of mGluR2 receptors. For instance:

  • 3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine analogs in WO 2015032790 A1 showed nanomolar affinity for mGluR2, with pyridyl groups stabilizing receptor interactions .
  • The 6,8-dibromo-3-methyl derivative’s bromine atoms may enhance binding through halogen bonding, while the methyl group could reduce metabolic degradation, prolonging activity .

Structural and Conformational Analysis

X-ray studies reveal that substituent orientation critically impacts bioactivity. For example:

  • Compound 4c (antifungal) adopts a perpendicular conformation between the triazolopyridine ring and aromatic substituent, optimizing target binding .
  • 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallizes in the monoclinic space group P21/c with a β angle of 100.265°, indicating slight distortion from planarity due to bromine’s steric bulk .

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